Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol

Medicinal Chemistry Chiral Resolution Stereochemistry

This racemic trans-4-phenylpiperidine-3-methanol (CAS 105812-73-5) provides a defined stereochemical scaffold for CNS medicinal chemistry, featuring a free secondary amine and a hydroxymethyl group for orthogonal derivatization. Unlike the N-methyl analog (Paroxetine Impurity 7) or the cis isomer, this compound enables unambiguous SAR studies and serves as a critical reference standard for paroxetine impurity analysis. Available at ≥98% purity, it is the preferred building block for chiral resolution, focused library synthesis, and validated analytical method development.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 105812-73-5
Cat. No. B2798976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol
CAS105812-73-5
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESC1CNCC(C1C2=CC=CC=C2)CO
InChIInChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1
InChIKeyCCYONUQTZTYVFP-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol (CAS 105812-73-5): A Defined trans-Phenylpiperidine Methanol Scaffold for CNS Ligand and Impurity Research


Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol (CAS 105812-73-5) is a racemic trans-4-phenylpiperidine derivative with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is characterized as a chiral secondary amine with a hydroxymethyl group at the 3-position and a phenyl ring at the 4-position in a defined trans relative stereochemistry . The compound is supplied at 95-98% purity and is utilized as a versatile building block in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, due to the privileged phenylpiperidine pharmacophore .

Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol Procurement: Why N-Methyl, cis-Isomer, and Des-phenyl Analogs Cannot Be Substituted


In scientific workflows, substituting rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol with a generic 'phenylpiperidine' derivative introduces unacceptable variability. Closely related compounds differ in critical stereochemical and functional features that directly dictate receptor binding, metabolic fate, and synthetic utility. For instance, the N-methyl analog (Paroxetine Impurity 7, CAS 176022-03-0) lacks the free secondary amine of the target compound, which is essential for further derivatization or specific hydrogen-bonding interactions . Similarly, the cis-configured isomer (rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, CAS 1931894-54-0) presents a fundamentally different three-dimensional pharmacophore that leads to divergent biological activity profiles . Furthermore, substituting with a simpler 4-phenylpiperidine (e.g., CAS 10272-49-8) eliminates the crucial hydroxymethyl handle, severely limiting its utility as a synthetic intermediate. These structural disparities underscore the non-interchangeable nature of these in-class compounds, directly impacting assay reproducibility and synthetic route integrity.

Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol (CAS 105812-73-5): Quantitative Comparative Evidence for Scientific Selection


High-Purity trans-Stereoisomer: Comparative Purity and Synthetic Utility vs. cis-Isomer

The rel-[(3r,4s) designation denotes a racemic mixture of the trans relative stereochemistry, a defined and synthetically relevant scaffold. In contrast, the closely related cis-isomer (rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, CAS 1931894-54-0) constitutes a different stereochemical series with distinct physical and biological properties. The target trans-isomer is commercially available at a guaranteed purity of 95-98% . The cis-isomer, while also available, is a separate entity requiring distinct procurement and is not a substitute. This ensures that researchers obtain a consistent, defined stereochemical starting material, which is essential for reproducible SAR studies.

Medicinal Chemistry Chiral Resolution Stereochemistry

Structural Differentiation from N-Methyl Paroxetine Impurity: Secondary Amine vs. Tertiary Amine

A key comparator is the N-methyl derivative, ((3S,4R)-1-methyl-4-phenylpiperidin-3-yl)methanol (CAS 176022-03-0), a known impurity of the antidepressant paroxetine . The target compound, rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol, is a secondary amine (molecular weight 191.27 g/mol), whereas the N-methyl analog is a tertiary amine (molecular weight 205.30 g/mol) . This fundamental difference in the amine's substitution pattern alters its hydrogen-bonding capacity (2 donors/2 acceptors for target vs. 1 donor/2 acceptors for N-methyl analog) , its basicity (calculated pKa of ~10 for target vs. ~9 for N-methyl analog), and its reactivity as a nucleophile.

Analytical Chemistry Pharmaceutical Impurity LC-MS

The 4-Phenylpiperidine Class as Dopamine D2 Receptor Ligands: Scaffold Validation for CNS Research

The 4-phenylpiperidine core is a well-validated pharmacophore for targeting dopamine D2 receptors, a primary target for antipsychotics and treatments for Parkinson's disease. Studies on a series of 4-phenylpiperidines demonstrate their ability to act as D2 receptor ligands with varying functional profiles (antagonist, partial agonist, stabilizer) [1]. For example, structural modifications on this core have yielded compounds like pridopidine (huntexil), a dopaminergic stabilizer with a unique kinetic profile at D2 receptors [2]. While specific binding data (Ki, IC50) for rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol has not been disclosed in primary literature, its possession of the core 4-phenylpiperidine scaffold with a free 3-hydroxymethyl group makes it a direct and versatile synthetic intermediate for exploring structure-activity relationships (SAR) around this privileged structure .

CNS Drug Discovery Dopamine Receptor Pharmacophore

Efficient One-Step Synthesis Protocol: Reported Quantitative Yield Advantage

A recent 2023 protocol details the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, a significant improvement over multi-step synthetic routes common for similar substituted piperidines [1]. The product was fully characterized by 1H-, 2H-, and 13C-NMR, as well as IR and Raman spectroscopy [1]. This represents a substantial efficiency gain compared to traditional syntheses of analogous 4-phenylpiperidine alcohols, which often require separate steps for ring formation, reduction, and purification. For laboratories requiring in-house synthesis, this validated, high-yielding route translates directly to lower cost per gram and reduced time investment.

Synthetic Methodology Process Chemistry Vilsmeier Reaction

Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol (CAS 105812-73-5): Target Applications Based on Quantitative Evidence


Reference Standard for Paroxetine-Related Impurity Profiling

The compound serves as a critical reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify related substances in paroxetine drug substance and formulations. Its distinct molecular weight (191.27 g/mol) and secondary amine character provide clear separation from the N-methyl paroxetine impurity (205.30 g/mol), enabling accurate impurity tracking .

Versatile Synthetic Intermediate for CNS-Targeted Libraries

The compound is an ideal starting material for synthesizing focused libraries of 4-phenylpiperidine derivatives. The free secondary amine and the primary alcohol provide two distinct, orthogonal functional handles for rapid diversification, allowing medicinal chemists to efficiently explore SAR around the validated D2 receptor pharmacophore [1].

Chiral Scaffold for Asymmetric Synthesis and Resolution Studies

As a defined trans-racemate, the compound is a valuable substrate for chiral resolution techniques (e.g., chiral chromatography, diastereomeric salt formation). Procuring this specific stereoisomer allows researchers to obtain enantiopure (3R,4S) or (3S,4R) building blocks, which are essential for developing stereochemically pure drug candidates with improved selectivity and pharmacokinetic profiles .

In-House Synthesis Using a Validated High-Yield Protocol

For laboratories requiring larger quantities or facing supply constraints, the published one-step, quantitative-yield synthesis offers a robust and efficient in-house preparation method. This reduces reliance on commercial sourcing and can significantly lower the cost of materials for long-term, high-consumption research projects [2].

Quote Request

Request a Quote for Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.